n-(2-羟乙基)-n'-甲基脲

描述

N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications . It’s also known as HEAA™ and has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine .

Molecular Structure Analysis

The molecular structure of similar compounds like N-(2-Hydroxyethyl)pyridinium bromide has been established using X-ray diffraction, structural analysis .Chemical Reactions Analysis

In terms of chemical reactions, N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has been used in amine scrubbing, an important technique for capturing CO2 .Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)ethylenediamine has a low vapor pressure and little smell. As an amide monomer, it is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “n-(2-Hydroxyethyl)-n’-methylurea”, organized into distinct fields:

Flotation Separation in Mining

It serves as a novel cationic collector in the reverse flotation separation of minerals, such as apatite and quartz, enhancing the efficiency of mineral processing .

Synthesis and Kinetic Studies

The compound is used in chemical synthesis, where its reaction kinetics are evaluated, providing insights into reaction mechanisms and yields .

Organic Synthesis Intermediate

It acts as an intermediate in organic chemical synthesis, contributing to the development of various chemical products .

Biomedical Applications

In the biomedical field, it finds applications in tissue culture, drug delivery, tissue engineering, implantation, water purification, and medical dressings. It’s also used in medical surgery, biosensors, targeted drug delivery, and controlled drug release .

Adhesion Properties in Coatings

The compound is used for producing special (meth)acrylic monomers that improve adhesion properties of polymers, suitable for architectural and construction coatings .

Ligand for Coordination Polymers

It serves as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes and ligand-copper (II) carbohydrate complexes .

CO2 Capture Technology

In environmental technology, it’s used in amine scrubbing systems for capturing CO2, showing potential to replace other compounds due to its good solubility and high boiling point .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as n-(2-hydroxyethyl) derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, N-(2-Hydroxyethyl)adenosine, a compound found in the medicinal mushroom Cordyceps cicadae, has been identified as a Ca2+ antagonist . It controls circulation and possesses sedative activity in pharmacological tests .

Biochemical Pathways

N-(2-hydroxyethyl)adenosine from cordyceps cicadae has been reported to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways . This suggests that similar compounds may have an impact on inflammatory pathways.

Pharmacokinetics

Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

N-(2-hydroxyethyl)cinnamamide derivatives have shown significant antidepressant-like action in the forced swimming test (fst) and tail suspension test (tst) . This suggests that N-(2-Hydroxyethyl)-N’-methylurea may have similar effects.

Action Environment

A study on n-(2-hydroxyethyl)formamide used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite showed that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . This suggests that the compound’s action could be influenced by the presence of other substances in its environment.

属性

IUPAC Name |

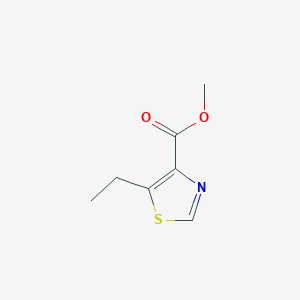

1-(2-hydroxyethyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVGGTZDDAUPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540092 | |

| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2-Hydroxyethyl)-n'-methylurea | |

CAS RN |

58168-06-2 | |

| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1625633.png)

![7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B1625640.png)

![2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1625644.png)